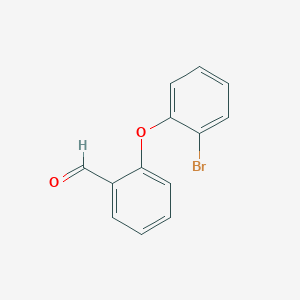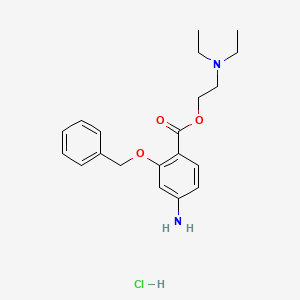
2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride is a chemical compound with the molecular formula C20H27ClN2O3 and a molecular weight of 378.893 g/mol. This compound is known for its unique structure, which includes an amino group, a phenylmethoxy group, and a diethylazanium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride typically involves the reaction of 4-amino-2-phenylmethoxybenzoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 6-8 hours. The product is then purified using recrystallization techniques to achieve a high purity level.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction may produce a corresponding amine.
Scientific Research Applications
2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Amino-2-phenylmethoxybenzoyl)oxyethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
100347-79-3 |
|---|---|
Molecular Formula |
C20H27ClN2O3 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-phenylmethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-3-22(4-2)12-13-24-20(23)18-11-10-17(21)14-19(18)25-15-16-8-6-5-7-9-16;/h5-11,14H,3-4,12-13,15,21H2,1-2H3;1H |
InChI Key |
WDUFCVULMIJMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



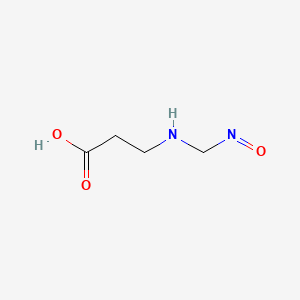

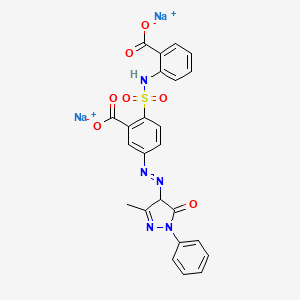
![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
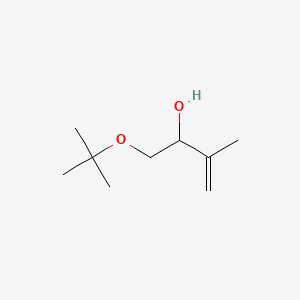
![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)
